

Comparative analysis of C.I. Pigment Violet 23 and other violet pigments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Violet 23*

Cat. No.: *B1314786*

[Get Quote](#)

A Comparative Analysis of **C.I. Pigment Violet 23** and Other Violet Pigments

This guide provides a comprehensive comparison of **C.I. Pigment Violet 23** (Carbazole Violet) with other significant organic and inorganic violet pigments, including C.I. Pigment Violet 19 (Quinacridone Violet), C.I. Pigment Violet 29 (Perylene Violet), C.I. Pigment Violet 15 (Ultramarine Violet), and C.I. Pigment Violet 16 (Manganese Violet). This analysis is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance colorants.

Overview of Pigment Properties

C.I. Pigment Violet 23 is a high-performance organic pigment known for its exceptional color strength, high saturation, and good fastness properties.^[1] It belongs to the dioxazine class of pigments and is widely used in demanding applications such as automotive coatings, plastics, and high-quality printing inks.^{[1][2]} This guide compares its performance characteristics against other commercially important violet pigments to aid in material selection for specific applications.

Quantitative Data Presentation

The following table summarizes the key performance indicators for **C.I. Pigment Violet 23** and its alternatives. The data has been compiled from various technical datasheets and reliable sources.

Property	C.I. Pigment Violet 23	C.I. Pigment Violet 19	C.I. Pigment Violet 29	C.I. Pigment Violet 15	C.I. Pigment Violet 16
Chemical Class	Dioxazine	Quinacridone	Perylene	Sodium Aluminium Sulfosilicate	Manganese Ammonium Pyrophosphate
Lightfastness (Blue Wool Scale, 1-8)	7-8[2][3]	7-8[4][5]	8	8[6]	8[7]
Heat Stability (°C)	280 (in HDPE)[2][8]	260-300[5][9]	>300	250 (in plastics)[10]	250[11]
Oil Absorption (g/100g)	38-55[2][12]	40-70[5]	40-50	35-40[13]	~21[11]
Acid Resistance (1-5 Scale)	5[2]	5[4]	5	1[13]	Decomposes in strong acids[14]
Alkali Resistance (1-5 Scale)	5[2]	5[4]	5	3[13]	Decomposes in strong alkalis[14]
Tinting Strength	Very High	High	High	Low	Low
Shade	Reddish to Bluish Violet[2]	Reddish to Bluish Violet	Dark Reddish Violet	Bluish Violet	Reddish Violet

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

Lightfastness Testing (Adapted from ASTM D4303 / ISO 105-B02)

- Objective: To determine the resistance of the pigment to color change upon exposure to a standardized light source.
- Methodology:
 - Sample Preparation: A dispersion of the pigment is made in a specific vehicle (e.g., acrylic emulsion). This is then applied as a uniform film onto a substrate. A portion of the sample is masked to serve as an unexposed reference.
 - Exposure: The prepared samples are exposed to a controlled light source, typically a xenon-arc lamp, which simulates indoor daylight.
 - Evaluation: The color difference (ΔE^*ab) between the exposed and unexposed areas is measured using a spectrophotometer. The lightfastness is then rated on the Blue Wool Scale (1-8), where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.[\[1\]](#)

Heat Stability Testing (Adapted from ISO 787-21)

- Objective: To evaluate the stability of the pigment at elevated temperatures, simulating processing conditions in plastics and coatings.
- Methodology:
 - Sample Preparation: The pigment is incorporated into a polymer (e.g., HDPE) at a specified concentration.
 - Exposure: The pigmented polymer is then subjected to a series of increasing temperatures for a defined period.
 - Evaluation: The color change at each temperature is assessed visually and instrumentally. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing (Adapted from ISO 2812-1)

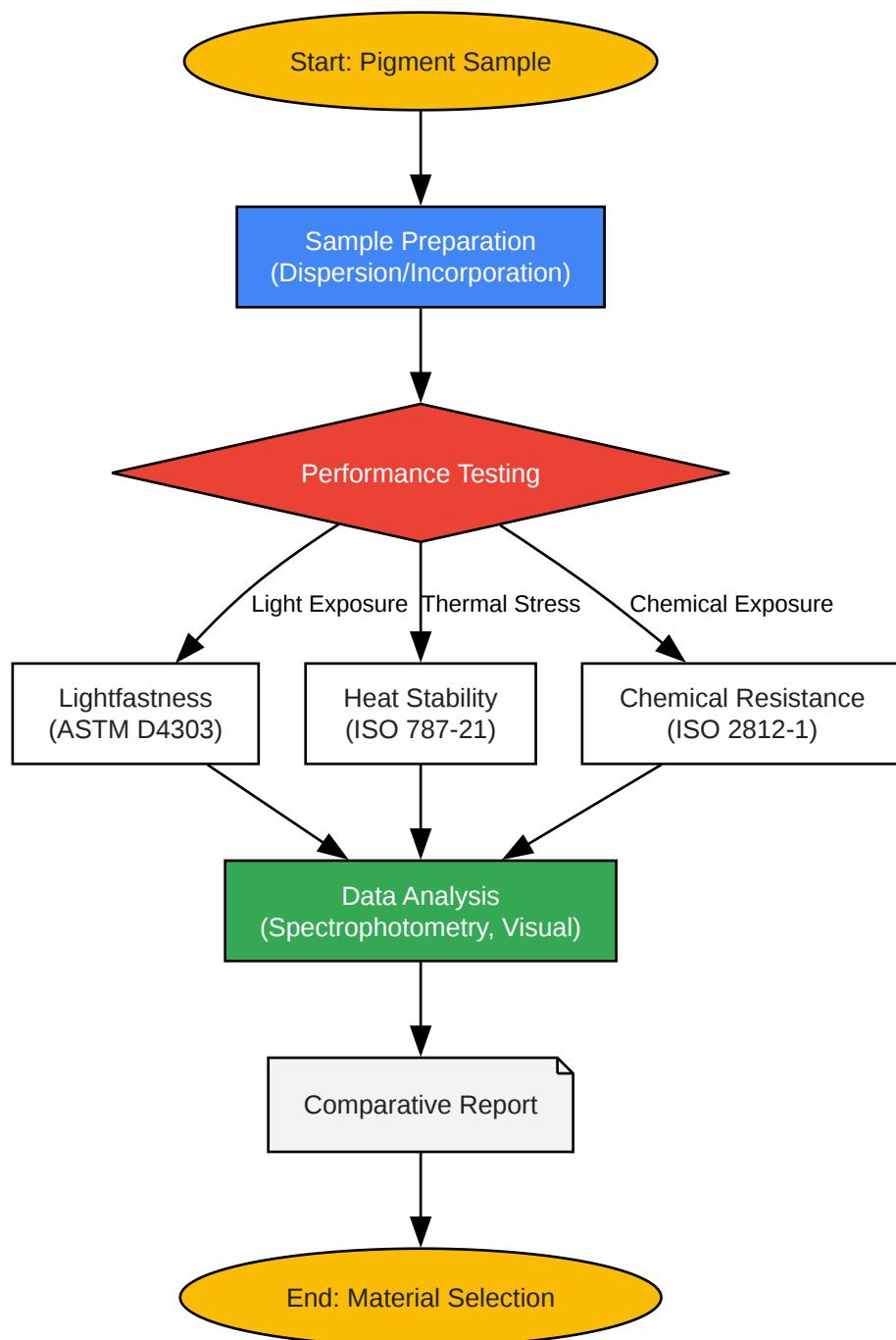
- Objective: To assess the pigment's resistance to various chemicals, including acids and alkalis.
- Methodology:
 - Sample Preparation: A coating containing the pigment is applied to a substrate and allowed to cure.
 - Exposure: The coated panel is partially immersed in the test liquid (e.g., 5% HCl, 5% NaOH) for a specified duration at a controlled temperature.
 - Evaluation: After exposure, the panel is rinsed, dried, and examined for any changes in color, gloss, blistering, or other signs of degradation. The resistance is rated on a 1-5 scale, where 5 indicates no change.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the pigments discussed in this guide.

C.I. Pigment Violet 16
(Manganese)

C.I. Pigment Violet 15
(Ultramarine)


C.I. Pigment Violet 29
(Perylene)

C.I. Pigment Violet 19
(Quinacridone)

C.I. Pigment Violet 23
(Dioxazine)

[Click to download full resolution via product page](#)

Classification of Compared Violet Pigments
Chemical Structure of **C.I. Pigment Violet 23**

[Click to download full resolution via product page](#)

Generalized Experimental Workflow for Pigment Evaluation

Comparative Analysis

C.I. Pigment Violet 23 (Carbazole Violet) stands out for its exceptional tinting strength, allowing for deep violet shades with small quantities.[2] Its overall fastness properties are

excellent, making it suitable for a wide range of applications, including those with high performance requirements like automotive coatings and durable plastics.[1][2]

C.I. Pigment Violet 19 (Quinacridone Violet) offers excellent light and weather fastness, comparable to Pigment Violet 23.[4] It is available in both bluish and reddish shades and is a reliable choice for high-end industrial paints and plastics.[4][9] Its heat stability is also very good, though slightly lower than that of Pigment Violet 23 in some cases.[5][9]

C.I. Pigment Violet 29 (Perylene Violet) exhibits the highest heat stability among the organic pigments in this comparison, making it ideal for high-temperature engineering plastics and specialty applications like polyester spin dyeing.[15] Its weather fastness is also excellent.[16]

C.I. Pigment Violet 15 (Ultramarine Violet) is an inorganic pigment with excellent lightfastness.[6] However, its tinting strength is significantly lower than the organic violet pigments.[6] It has poor resistance to acids, which limits its application in certain environments.[13]

C.I. Pigment Violet 16 (Manganese Violet), another inorganic pigment, also boasts excellent lightfastness.[7] Similar to Ultramarine Violet, it has low tinting strength and is susceptible to decomposition in the presence of strong acids and alkalis.[14]

Conclusion

The choice of a violet pigment is highly dependent on the specific requirements of the application. For applications demanding the highest tinting strength and a balance of excellent fastness properties, **C.I. Pigment Violet 23** is a superior choice. For exceptional heat stability in high-performance plastics, C.I. Pigment Violet 29 is the preferred option. C.I. Pigment Violet 19 offers a versatile combination of excellent lightfastness and good overall performance. The inorganic pigments, C.I. Pigment Violet 15 and 16, are suitable for applications where exceptional lightfastness is critical and high tinting strength is not a primary concern, provided the chemical environment is not acidic or alkaline. This guide provides the foundational data and experimental context to assist researchers and professionals in making an informed decision based on their specific formulation and performance needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lightfastness - Wikipedia [en.wikipedia.org]
- 2. Permanent Violet 23 (C.I. Pigment Violet 23)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 3. vipulorganics.com [vipulorganics.com]
- 4. kremer-pigmente.com [kremer-pigmente.com]
- 5. vipulorganics.com [vipulorganics.com]
- 6. kremer-pigmente.com [kremer-pigmente.com]
- 7. kremer-pigmente.com [kremer-pigmente.com]
- 8. dayglo.in [dayglo.in]
- 9. Pigment Violet 19 - SY Chemical Co., Ltd. [sympigment.com]
- 10. Ultramarine Violet Pigment for Plastics - Ultramarine Blue Pigment [ultramarinebluepigments.com]
- 11. gamblincolors.com [gamblincolors.com]
- 12. ramdevpigments.com [ramdevpigments.com]
- 13. navpadpigments.com [navpadpigments.com]
- 14. The Color of Art Pigment Database: Pigment Violet - PV [artiscreation.com]
- 15. Pigment Violet 29 [lyliangangdyes.com]
- 16. Federal Register :: C.I. Pigment Violet 29 (PV29); Regulation Under the Toxic Substances Control Act (TSCA) [federalregister.gov]
- To cite this document: BenchChem. [Comparative analysis of C.I. Pigment Violet 23 and other violet pigments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314786#comparative-analysis-of-c-i-pigment-violet-23-and-other-violet-pigments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com